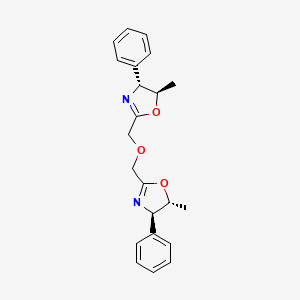
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thioxanthene core substituted with tert-butyl and dimethyl groups, along with a diphenylphosphine moiety. Its distinct structure makes it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core by reacting 2,7-di-tert-butyl-9,9-dimethylxanthene with sulfur or sulfur-containing reagents under controlled conditions.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphine group can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, in the presence of bases such as triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various phosphine derivatives depending on the electrophile used.
科学研究应用
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The diphenylphosphine group acts as a strong electron donor, enhancing the reactivity of the metal center.
相似化合物的比较
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks the diphenylphosphine group but shares the thioxanthene core.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine substituents instead of the diphenylphosphine group.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Features carboxylic acid groups instead of the diphenylphosphine group.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is unique due to the presence of the diphenylphosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal centers, enhancing their catalytic activity.
属性
分子式 |
C35H39PS |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
(2,7-ditert-butyl-9,9-dimethylthioxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H39PS/c1-33(2,3)24-19-20-31-28(21-24)35(7,8)29-22-25(34(4,5)6)23-30(32(29)37-31)36(26-15-11-9-12-16-26)27-17-13-10-14-18-27/h9-23H,1-8H3 |
InChI 键 |
QHZPNXHGZMYRJL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)SC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
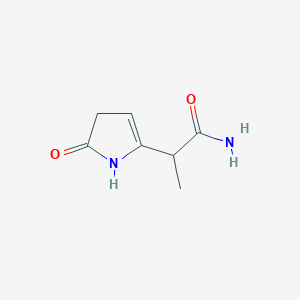
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)
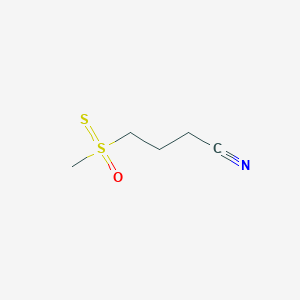
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

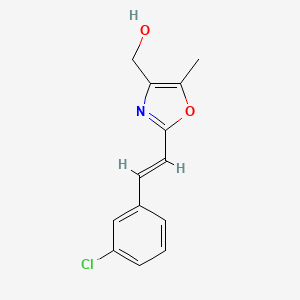
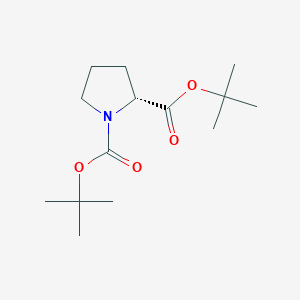
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
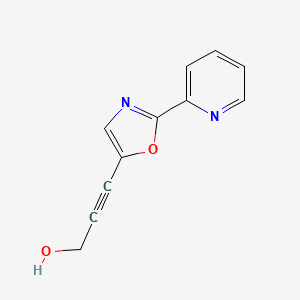
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
